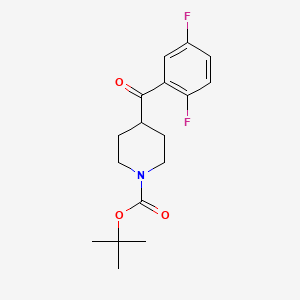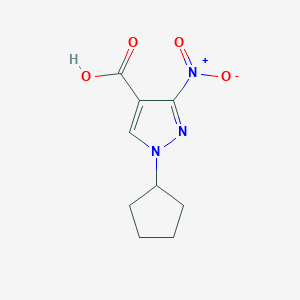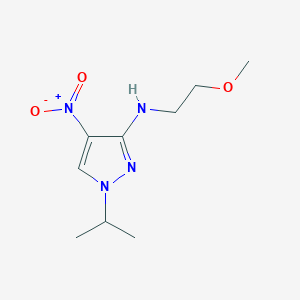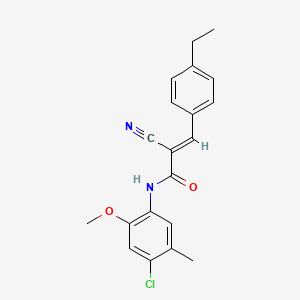![molecular formula C21H23ClN4O4 B2585843 N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)oxalamide CAS No. 1049422-22-1](/img/structure/B2585843.png)
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)oxalamide” is a chemical compound. It is related to a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties . These compounds have been synthesized and evaluated for their anticancer activity against various cancer cell lines .
Synthesis Analysis
The synthesis of related compounds involves a Pd-catalyzed C-N cross-coupling . Another synthesis method involves the transformation of diselenide into various synthetically important unsymmetrical monoselenides by cleavage of the Se–Se bond with sodium borohydride or rongalite followed by addition of suitable electrophiles .Molecular Structure Analysis
The molecular structure of related compounds involves intermolecular interactions of the types N1-H1…O2 and C8-H8…O5 . This forms an R2 2(10) closed ring motif .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include a Pd-catalyzed C-N cross-coupling . The transformation of diselenide into various synthetically important unsymmetrical monoselenides involves the cleavage of the Se–Se bond with sodium borohydride or rongalite followed by addition of suitable electrophiles .Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Synthesis of Piperazine Derivatives : Research has been conducted on synthesizing various piperazine derivatives, including those with benzodioxolyl and chlorophenyl components, to explore their biological activities. These compounds are of interest due to their potential as antihistaminic agents, showcasing significant in vitro and in vivo activities (Iemura et al., 1986).
Antimicrobial and Antitumor Activities
- Antimicrobial Activities : New triazole derivatives, including those with chlorophenyl and piperazinyl substituents, have been synthesized and found to possess antimicrobial properties against various microorganisms, highlighting the potential of these compounds in developing new antimicrobial agents (Bektaş et al., 2007).
- Antitumor Activities : The development of benzodifuranyl and related compounds derived from visnaginone and khellinone has been explored for their anti-inflammatory and analgesic properties, with some showing potent activity against ovarian cancer cells, indicating their potential as therapeutic agents in cancer treatment (Abu‐Hashem et al., 2020).
Receptor Interaction and Pharmacological Applications
- Dopamine D3 Receptor Ligands : Studies on N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides have identified compounds with moderate affinity for the dopamine D3 receptor, suggesting their utility in exploring the receptor's role in various neurological disorders (Leopoldo et al., 2002).
Mécanisme D'action
Orientations Futures
The future directions for research on “N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)oxalamide” and related compounds could involve further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of these molecules .
Propriétés
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN4O4/c22-15-1-4-17(5-2-15)26-11-9-25(10-12-26)8-7-23-20(27)21(28)24-16-3-6-18-19(13-16)30-14-29-18/h1-6,13H,7-12,14H2,(H,23,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFVWUPSQYKZROA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(Furan-2-yl(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2585760.png)
![N-(1-cyanocyclopentyl)-2-[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2585761.png)




![N-benzyl-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2585771.png)
![2-(benzo[d]isoxazol-3-yl)-N-(4-morpholinobut-2-yn-1-yl)acetamide](/img/structure/B2585772.png)
![N-(5-chloro-2-methoxyphenyl)-2-{[7-(3,4-dimethylphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetamide](/img/structure/B2585773.png)

![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-morpholino-2-oxoacetamide](/img/structure/B2585775.png)
![Ethyl 2-[3-(furan-2-ylmethyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetate](/img/structure/B2585776.png)
![2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2585782.png)
